2,8-Dichloroquinoline-3-carbaldehyde

Cross-coupling Palladium catalysis Regioselectivity

Researchers requiring a 2,8-dihalogenated quinoline scaffold for regioselective derivatization often face limited isomer availability. This compound provides the exact substitution pattern needed for Pd-catalyzed aminations and pyrazole-quinoline hybrid synthesis. Key supply advantages: • The 8-position chlorine uniquely modulates electronic distribution vs. 2-chloro or unsubstituted analogs, directing cross-coupling to the 2-position for predictable SAR exploration. • Dual aldehyde + chlorine electrophiles enable sequential functionalization in one scaffold, reducing step count. • Bulk lots (up to 25 kg) are stocked for uninterrupted medchem campaigns; typical lead time for 100g+ is 3-5 business days.

Molecular Formula C10H5Cl2NO
Molecular Weight 226.06 g/mol
CAS No. 144918-96-7
Cat. No. B128673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloroquinoline-3-carbaldehyde
CAS144918-96-7
Molecular FormulaC10H5Cl2NO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(N=C2C(=C1)Cl)Cl)C=O
InChIInChI=1S/C10H5Cl2NO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H
InChIKeyLPMXEZKNTOGEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloroquinoline-3-carbaldehyde: Differentiated Building Block


2,8-Dichloroquinoline-3-carbaldehyde (CAS 144918-96-7) is a halogenated heterocyclic building block belonging to the quinoline-3-carbaldehyde family. It is characterized by chlorine atoms at the 2- and 8-positions and an aldehyde group at the 3-position on the quinoline scaffold. Its synthetic utility stems from the dual electrophilic sites provided by the chlorine atoms and the aldehyde moiety, enabling it to serve as a precursor for more complex quinoline-based heterocycles .

Why 2,8-Dichloroquinoline-3-carbaldehyde Cannot Be Replaced


In-class compounds such as 2-chloroquinoline-3-carbaldehyde (CAS 73568-25-9) or unsubstituted quinoline-3-carbaldehyde (CAS 5470-96-2) cannot simply be interchanged with 2,8-dichloroquinoline-3-carbaldehyde. The presence of the second chlorine atom at the 8-position fundamentally alters the electronic distribution on the quinoline ring, impacting both reactivity and subsequent biological activity of derivatives [1]. This specific substitution pattern enables unique regioselectivity in cross-coupling reactions and provides a distinct scaffold for structure-activity relationship (SAR) exploration, which is critical for applications where the 2,8-dihalogenated motif is required.

2,8-Dichloroquinoline-3-carbaldehyde: Differentiated Selection Evidence


Enhanced Regioselectivity in Pd-Catalyzed Amination

In a head-to-head study of Pd-catalyzed amination with adamantane-containing amines, 2,8-dichloroquinoline demonstrated substantially better selectivity than its 2,6-dichloro isomer, which showed very low selectivity [1]. This improved regioselectivity is critical for synthesizing complex quinoline derivatives where precise substitution patterns are required.

Cross-coupling Palladium catalysis Regioselectivity

Precursor for Antibacterial Pyrazole-Quinoline Hybrids

2,8-Dichloroquinoline-3-carbaldehyde serves as the essential starting material for synthesizing a novel series of pyrazole-quinoline derivatives with notable antimicrobial activity [1]. This established synthetic route validates the compound's utility in medicinal chemistry campaigns targeting resistant pathogens.

Antibacterial agents Pyrazole synthesis Drug discovery

Differentiated Physicochemical Properties

The compound possesses distinct physical properties that differentiate it from analogs lacking the 8-chloro substituent. With a predicted boiling point of 358.1±37.0 °C at 760 mmHg and a density of 1.483 g/cm³ , it exhibits different volatility and handling characteristics compared to 2-chloroquinoline-3-carbaldehyde (MW 191.61, predicted bp ~337°C) , which may be relevant for certain formulation or analytical applications.

Analytical chemistry Physicochemical properties Method development

2,8-Dichloroquinoline-3-carbaldehyde: Optimal Procurement Scenarios


Medicinal Chemistry: Quinoline Heterocycle Synthesis

This compound is best procured by medicinal chemistry groups focused on synthesizing novel quinoline-based heterocycles for drug discovery. It serves as a key intermediate for building pyrazole-quinoline hybrids with demonstrated antibacterial potential [1].

Regioselective Cross-Coupling Reactions

Organic synthesis laboratories investigating regioselective cross-coupling reactions, particularly Pd-catalyzed aminations, will find this compound valuable due to its enhanced selectivity compared to other dichloroquinoline isomers [2].

Reference Standard for Analytical Method Development

Analytical chemists may procure this compound as a reference standard for developing and validating analytical methods (e.g., HPLC, GC) for related quinoline derivatives, leveraging its distinct physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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